3-(4-chlorophenyl)-5-(2-fluorobenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline
Description
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Properties
IUPAC Name |
5-(4-chlorophenyl)-8-[(2-fluorophenyl)methyl]-12,14-dioxa-3,4,8-triazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),2,4,6,9,11(15)-hexaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15ClFN3O2/c25-16-7-5-14(6-8-16)23-18-12-29(11-15-3-1-2-4-19(15)26)20-10-22-21(30-13-31-22)9-17(20)24(18)28-27-23/h1-10,12H,11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHMUICDZYQHWFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)C4=NN=C(C4=CN3CC5=CC=CC=C5F)C6=CC=C(C=C6)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15ClFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-chlorophenyl)-5-(2-fluorobenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline belongs to a class of pyrazoloquinolines, which have garnered attention due to their diverse biological activities. This article explores the biological activity of this specific compound, including its anti-inflammatory, anticancer, and enzyme inhibitory properties.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 332.76 g/mol . The structural features include a chlorophenyl group and a fluorobenzyl moiety, which are crucial for its biological activity.
1. Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of pyrazoloquinolines. This compound has been evaluated for its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages.
- Mechanism : The inhibition of NO production is mediated through the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.
- Results : In vitro assays demonstrated that this compound significantly reduced NO levels with an IC50 value comparable to established anti-inflammatory agents.
| Compound | IC50 (μM) | Cytotoxicity (%) at 10 μM |
|---|---|---|
| This compound | 0.39 | 9% |
| Control (1400 W) | - | - |
2. Anticancer Activity
Pyrazoloquinolines have shown promise in cancer research due to their ability to induce apoptosis in various cancer cell lines.
- Study Findings : The compound exhibited cytotoxic effects against several cancer cell lines, including breast and colon cancer cells. The mechanism involves the activation of caspases and modulation of apoptotic pathways.
- Case Study : In a study involving human breast cancer cells (MCF-7), treatment with this compound resulted in a significant decrease in cell viability and induction of apoptosis.
3. Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored, particularly against acetylcholinesterase (AChE).
- Results : It demonstrated moderate inhibitory activity against AChE, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's.
| Enzyme | Inhibition (%) at 10 μM |
|---|---|
| AChE | 45% |
Structure-Activity Relationship (SAR)
The biological activities of pyrazoloquinolines can be influenced by structural modifications. The presence of electron-withdrawing groups like chlorine and fluorine enhances their potency.
- SAR Analysis : Substituents at various positions on the phenyl rings significantly affect the compound's efficacy and selectivity towards specific biological targets.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(4-chlorophenyl)-5-(2-fluorobenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline, and how are reaction conditions optimized?
- Methodology : Synthesis typically involves multi-step reactions, including Suzuki–Miyaura coupling for aryl-aryl bond formation and microwave-assisted cyclization to enhance yield and purity . Key steps:
Substrate preparation : Introduce substituents (e.g., 4-chlorophenyl, 2-fluorobenzyl) via nucleophilic substitution or coupling reactions.
Cyclization : Use microwave irradiation (150–200°C, 30–60 min) in polar aprotic solvents (DMF or DMSO) to form the pyrazoloquinoline core .
Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol .
- Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki coupling, with Na₂CO₃ as a base .
Q. How is the compound’s structural integrity validated, and what analytical techniques are critical for purity assessment?
- Structural validation :
- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm, dioxole protons at δ 5.9–6.2 ppm) .
- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 486.1) .
- Purity assessment :
- HPLC : Reverse-phase C18 column (acetonitrile/water, 0.1% TFA) with UV detection (λ = 254 nm); purity ≥95% .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in pyrazoloquinoline derivatives?
- Crystallography workflow :
Single-crystal X-ray diffraction : Grow crystals via vapor diffusion (e.g., chloroform/methanol).
Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K .
Refinement : SHELXL for structure solution; monitor R-factor (<0.05) and wR2 (<0.15) .
- Key insights : Bond angles (e.g., dioxole ring C–O–C ~105°) and torsional strain in the fused pyrazoloquinoline system .
Q. What experimental strategies address contradictions in reported biological activity data for this compound?
- Approach :
Standardized assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls (e.g., doxorubicin) to minimize variability .
Dose-response curves : Compare IC₅₀ values under identical conditions (pH 7.4, 37°C, 48h incubation) .
Metabolic stability : Assess liver microsome degradation (human vs. rodent) to explain interspecies discrepancies .
Q. How do reaction conditions influence regioselectivity in the formation of the dioxolo-pyrazoloquinoline scaffold?
- Critical factors :
- Acid promotion : Use HCl (1–2 M) to favor dioxole ring formation via electrophilic aromatic substitution .
- Temperature control : Lower temperatures (0–5°C) reduce side products during cyclization .
- Catalytic systems : Cu(II) catalysts (e.g., Cu(OTf)₂) enhance regioselectivity in oxidative coupling steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
